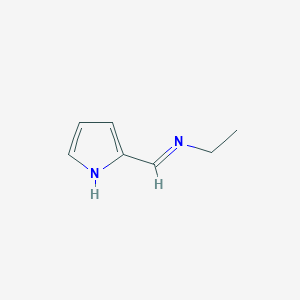
N-ethyl-1-(1H-pyrrol-2-yl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-1-(1H-pyrrol-2-yl)methanimine is an organic compound that belongs to the class of imines It features a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and an ethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-ethyl-1-(1H-pyrrol-2-yl)methanimine can be synthesized through several methods. One common approach involves the reaction of pyrrole-2-carbaldehyde with ethylamine under acidic conditions. The reaction typically proceeds as follows:
Reactants: Pyrrole-2-carbaldehyde and ethylamine.
Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid as a catalyst.
Procedure: The reactants are mixed and heated to promote the formation of the imine bond, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-1-(1H-pyrrol-2-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ethyl group or the pyrrole ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-1-(1H-pyrrol-2-yl)methanone, while reduction can produce N-ethyl-1-(1H-pyrrol-2-yl)methanamine.
Applications De Recherche Scientifique
N-ethyl-1-(1H-pyrrol-2-yl)methanimine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N-ethyl-1-(1H-pyrrol-2-yl)methanimine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, influencing their activity. Additionally, the pyrrole ring may participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-1-(1H-pyrrol-2-yl)methanimine
- N-ethyl-2-(1H-pyrrol-1-yl)ethanamine
- N-methyl-2-(1H-pyrrol-1-yl)ethanamine
Uniqueness
N-ethyl-1-(1H-pyrrol-2-yl)methanimine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the nitrogen atom and the imine functionality allows for specific interactions that are not observed in similar compounds with different substituents.
Propriétés
Numéro CAS |
15191-66-9 |
|---|---|
Formule moléculaire |
C7H10N2 |
Poids moléculaire |
122.17 g/mol |
Nom IUPAC |
N-ethyl-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C7H10N2/c1-2-8-6-7-4-3-5-9-7/h3-6,9H,2H2,1H3 |
Clé InChI |
XIEFLMRAESTBGY-UHFFFAOYSA-N |
SMILES canonique |
CCN=CC1=CC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


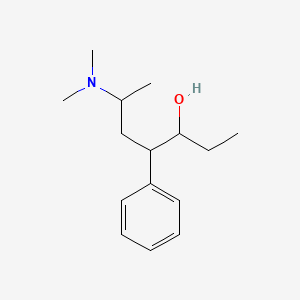
![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate](/img/structure/B14016311.png)
![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)
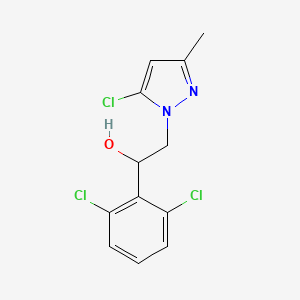
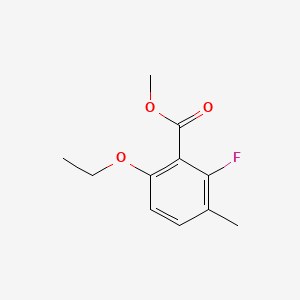
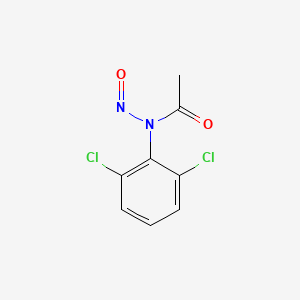
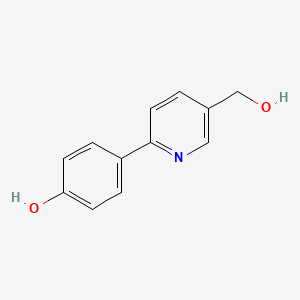
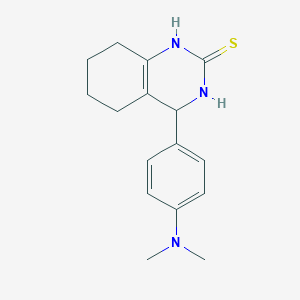
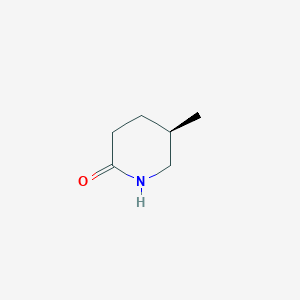
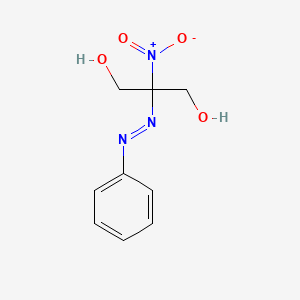
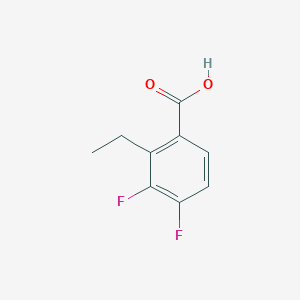
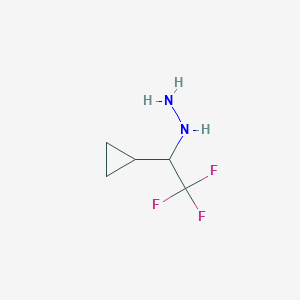
![(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol](/img/structure/B14016372.png)

